molecular formula C22H24N6O6 B11983535 N'~1~,N'~8~-bis[(E)-(3-nitrophenyl)methylidene]octanedihydrazide

N'~1~,N'~8~-bis[(E)-(3-nitrophenyl)methylidene]octanedihydrazide

Cat. No.: B11983535
M. Wt: 468.5 g/mol
InChI Key: PCXLPNMVRLIVCZ-DFEHQXHXSA-N
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Description

N’(1),N’(8)-BIS(3-NITROBENZYLIDENE)OCTANEDIHYDRAZIDE is a chemical compound known for its unique structure and properties It is characterized by the presence of two 3-nitrobenzylidene groups attached to an octanedihydrazide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’(1),N’(8)-BIS(3-NITROBENZYLIDENE)OCTANEDIHYDRAZIDE typically involves the condensation reaction between 3-nitrobenzaldehyde and octanedihydrazide. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired compound.

Industrial Production Methods

Industrial production of N’(1),N’(8)-BIS(3-NITROBENZYLIDENE)OCTANEDIHYDRAZIDE follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N’(1),N’(8)-BIS(3-NITROBENZYLIDENE)OCTANEDIHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups under appropriate conditions.

    Reduction: The compound can be reduced to form corresponding hydrazine derivatives.

    Substitution: The benzylidene groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

N’(1),N’(8)-BIS(3-NITROBENZYLIDENE)OCTANEDIHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic agent.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N’(1),N’(8)-BIS(3-NITROBENZYLIDENE)OCTANEDIHYDRAZIDE involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can then interact with biological molecules. The nitro groups play a crucial role in its biological activity, potentially leading to the generation of reactive oxygen species that can induce cell damage.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-nitrobenzylidene)-N’-trimethoxysilylpropyl-ethane-1,2-diamine
  • N-(3-nitrobenzylidene)-1-naphthohydrazide
  • N-(3-nitrobenzylidene)-iodoanilines

Uniqueness

N’(1),N’(8)-BIS(3-NITROBENZYLIDENE)OCTANEDIHYDRAZIDE is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C22H24N6O6

Molecular Weight

468.5 g/mol

IUPAC Name

N,N'-bis[(E)-(3-nitrophenyl)methylideneamino]octanediamide

InChI

InChI=1S/C22H24N6O6/c29-21(25-23-15-17-7-5-9-19(13-17)27(31)32)11-3-1-2-4-12-22(30)26-24-16-18-8-6-10-20(14-18)28(33)34/h5-10,13-16H,1-4,11-12H2,(H,25,29)(H,26,30)/b23-15+,24-16+

InChI Key

PCXLPNMVRLIVCZ-DFEHQXHXSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)CCCCCCC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)CCCCCCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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